molecular formula C15H11BrN4O2 B2884821 N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285541-42-5

N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2884821
CAS No.: 1285541-42-5
M. Wt: 359.183
InChI Key: PVTDXRCLOQIFGM-RQZCQDPDSA-N
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Description

N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazide derivatives. This compound is characterized by a combination of aromatic and heterocyclic rings, which contribute to its stability and reactivity. The presence of a bromine atom and a furan ring in its structure adds to its unique chemical properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide can be achieved through a multi-step synthetic route. One common method involves the condensation of 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide with 3-bromobenzaldehyde under basic conditions to form the desired product. The reaction typically takes place in an organic solvent, such as ethanol, at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

For industrial-scale production, the same synthetic route can be adapted with optimizations to improve yield and efficiency. This may include the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form more reactive intermediates.

  • Reduction: : The compound can be reduced to alter the functional groups and modify its properties.

  • Substitution: : The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

  • Substitution: : Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in suitable solvents facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Oxidized derivatives with altered electronic properties.

  • Reduction: : Reduced forms with modified functional groups.

  • Substitution: : Products with different substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is used as an intermediate in the synthesis of various heterocyclic compounds

Biology and Medicine

This compound exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties. Its interaction with specific biological targets makes it a candidate for drug discovery and development.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique chemical properties enhance the efficacy and stability of these products.

Mechanism of Action

The mechanism of action of N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets within biological systems. The bromine and furan groups contribute to its binding affinity with enzymes and receptors, leading to the modulation of various biochemical pathways. The compound's ability to inhibit or activate these targets underpins its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N'-[(E)-(4-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

  • N'-[(E)-(3-chlorophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

  • N'-[(E)-(3-fluorophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

Uniqueness

The presence of a bromine atom in the 3-position of the phenyl ring and a furan moiety distinguishes N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide from similar compounds. This structural feature influences its chemical reactivity and biological activity, making it a unique and valuable compound in various research and industrial applications.

Biological Activity

N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1285541-42-5
  • Molecular Formula : C15H11BrN4O2
  • Molecular Weight : 359.18 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of 3-bromobenzaldehyde with furan-2-carbohydrazide under acidic or basic conditions. The reaction is performed in a suitable solvent, such as ethanol or methanol, often requiring heat to facilitate the formation of the desired product.

Antitumor Activity

Pyrazole derivatives, including this compound, have shown promising antitumor properties. In vitro studies indicate that these compounds can inhibit various cancer cell lines by targeting specific pathways such as BRAF(V600E) and EGFR. For instance, a study reported that similar pyrazole derivatives exhibited significant inhibitory activity against these targets, suggesting potential for development as anticancer agents .

Anti-inflammatory and Analgesic Effects

Several studies have evaluated the anti-inflammatory effects of pyrazole derivatives using models such as carrageenan-induced paw edema in rats. Compounds within this class have demonstrated comparable efficacy to standard anti-inflammatory drugs like ibuprofen. For example, derivatives were found to reduce inflammation significantly at various time points post-administration, indicating their potential for treating inflammatory diseases .

Antimicrobial Activity

This compound has also been assessed for antimicrobial properties. Research indicates that pyrazole derivatives can exhibit activity against a range of bacterial strains and fungi. A study highlighted that certain derivatives showed promising results against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting their utility in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the structure, such as varying substituents on the pyrazole ring or altering the furan moiety, can significantly impact their biological efficacy. For instance, the presence of bromine at the para position on the phenyl ring has been linked to enhanced antitumor activity due to increased lipophilicity and better interaction with target proteins .

Case Studies

  • Antitumor Efficacy : A series of pyrazole derivatives were synthesized and tested against several cancer cell lines. Among them, this compound exhibited IC50 values comparable to established chemotherapeutic agents.
  • Anti-inflammatory Activity : In a study assessing anti-inflammatory effects using a rat model, compounds derived from pyrazole showed reductions in edema comparable to indomethacin, indicating their potential for treating inflammatory conditions.
  • Antimicrobial Testing : Various synthesized pyrazole derivatives were screened against common bacterial strains. Results indicated significant inhibition zones compared to standard antibiotics, supporting their potential use in treating infections .

Properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2/c16-11-4-1-3-10(7-11)9-17-20-15(21)13-8-12(18-19-13)14-5-2-6-22-14/h1-9H,(H,18,19)(H,20,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTDXRCLOQIFGM-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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